Diethyl acetamido(4-methylbenzyl)malonate
Overview
Description
Diethyl acetamido(4-methylbenzyl)malonate is a derivative of malonic acid diethyl ester. It is formally derived through the acetylation of ester from the unstable aminomalonic acid. This compound serves as a starting material for racemates, including both natural and unnatural α-amino acids or hydroxycarboxylic acids .
Mechanism of Action
Target of Action
Diethyl acetamido(4-methylbenzyl)malonate (DEAM) is a derivative of malonic acid diethyl ester . It serves as a starting material for racemates including both natural and unnatural α-amino acids or hydroxycarboxylic acids . Therefore, its primary targets are the biochemical pathways involved in the synthesis of these compounds.
Mode of Action
DEAM interacts with its targets through a series of chemical reactions. It is formally derived through the acetylation of ester from the unstable aminomalonic acid . This interaction results in changes to the structure of the target molecules, enabling the synthesis of α-amino acids or hydroxycarboxylic acids .
Biochemical Pathways
DEAM affects the biochemical pathways involved in the synthesis of α-amino acids and hydroxycarboxylic acids. In a three-step process, the synthesis involves deprotonation, alkylation, hydrolysis, and simultaneous decarboxylation, resulting in racemic α-amino acids . For example, phenylalanine (rac-Phe) can be produced by alkylating DEAM using benzyl chloride in the presence of sodium ethoxide (NaOEt) .
Pharmacokinetics
Given its role as a precursor in pharmaceutical formulations, particularly in the cases of active ingredients like fingolimod, which is used to treat multiple sclerosis , it can be inferred that its ADME properties are likely to be influenced by the specific formulation and administration route.
Result of Action
The result of DEAM’s action is the production of α-amino acids or hydroxycarboxylic acids . These compounds have various roles in biological systems, including serving as building blocks for proteins and participating in key metabolic processes.
Action Environment
The action of DEAM is influenced by various environmental factors. For instance, its solubility characteristics suggest that it may be more effective in certain solvents. Additionally, the temperature and pH of the reaction environment can also impact its efficacy and stability.
Biochemical Analysis
Biochemical Properties
It is known that it is a derivative of malonic acid diethyl ester, which is used in the synthesis of α-amino acids This suggests that Diethyl acetamido(4-methylbenzyl)malonate may interact with enzymes, proteins, and other biomolecules involved in amino acid synthesis and metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through its role in the synthesis of α-amino acids This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression related to amino acid metabolism
Metabolic Pathways
Diethyl acetamidomalonate, a related compound, is known to be involved in the acetate-malonate pathway, which leads to the synthesis of fatty acids It is possible that this compound may also be involved in similar metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
A notable method for synthesizing diethyl acetamido(4-methylbenzyl)malonate involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO₂), resulting in diethyl isonitrosomalonate. This intermediate is then reduced in a mixture of glacial acetic acid and acetic anhydride using zinc powder. The resulting amine is combined with acetic anhydride to produce the final product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same principles as the laboratory methods but optimized for yield and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Diethyl acetamido(4-methylbenzyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be alkylated using alkyl halides in the presence of a base such as sodium ethoxide (NaOEt).
Hydrolysis: The ester and amide functions can be hydrolyzed, followed by decarboxylation at increased temperatures.
Common Reagents and Conditions
Alkylation: Sodium ethoxide (NaOEt) and alkyl halides.
Hydrolysis: Acidic or basic conditions followed by heating.
Major Products
Alkylation: Produces substituted malonates.
Hydrolysis: Results in monocarboxylic acids.
Scientific Research Applications
Diethyl acetamido(4-methylbenzyl)malonate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate:
Dimethyl malonate: The dimethyl ester of malonic acid, used in the synthesis of barbiturates and other compounds.
Uniqueness
Diethyl acetamido(4-methylbenzyl)malonate is unique due to its specific structure, which allows it to serve as a versatile starting material for the synthesis of both natural and unnatural α-amino acids and hydroxycarboxylic acids. This versatility makes it particularly valuable in pharmaceutical and chemical research .
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(4-methylphenyl)methyl]propanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-5-22-15(20)17(18-13(4)19,16(21)23-6-2)11-14-9-7-12(3)8-10-14/h7-10H,5-6,11H2,1-4H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFIIMBBIHQYKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=C(C=C1)C)(C(=O)OCC)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50281120 | |
Record name | Diethyl acetamido[(4-methylphenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82291-79-0 | |
Record name | NSC20180 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20180 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl acetamido[(4-methylphenyl)methyl]propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50281120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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